molecular formula C22H19F3N2O B11957376 N,N-Dibenzyl-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 86764-51-4

N,N-Dibenzyl-N'-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11957376
CAS No.: 86764-51-4
M. Wt: 384.4 g/mol
InChI Key: UMOOFVAHBMVVME-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-N’-[3-(trifluoromethyl)phenyl]urea: is an organic compound with the molecular formula C22H19F3N2O and a molecular weight of 384.405 g/mol . This compound is characterized by the presence of two benzyl groups and a trifluoromethyl-substituted phenyl group attached to a urea moiety. It is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-N’-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of N,N-dibenzylamine with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-N’-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as or .

    Reduction: Reduction can be achieved using reducing agents like or .

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as or under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of corresponding or .

    Reduction: Formation of or .

    Substitution: Formation of substituted or .

Scientific Research Applications

N,N-Dibenzyl-N’-[3-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The benzyl groups may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

  • N,N-Dibenzyl-N’-[3,4-dichlorophenyl]urea
  • N,N-Dibenzyl-N’-[4-isopropylphenyl]urea
  • N,N-Dibutyl-N’-[3-(trifluoromethyl)phenyl]urea
  • N,N-Diethyl-N’-[3-(trifluoromethyl)phenyl]urea

Comparison: N,N-Dibenzyl-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity compared to its analogs with different substituents. The benzyl groups also contribute to its unique reactivity and interaction with molecular targets .

Properties

CAS No.

86764-51-4

Molecular Formula

C22H19F3N2O

Molecular Weight

384.4 g/mol

IUPAC Name

1,1-dibenzyl-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C22H19F3N2O/c23-22(24,25)19-12-7-13-20(14-19)26-21(28)27(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2,(H,26,28)

InChI Key

UMOOFVAHBMVVME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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